Methyl 2-(phenylamino)butanoate
Overview
Description
“Methyl 2-(phenylamino)butanoate” is a chemical compound with the molecular formula C11H15NO2 . It is a type of ester, which are compounds formed by the reaction between carboxylic acids and organic alcohols .
Synthesis Analysis
The synthesis of “Methyl 2-(phenylamino)butanoate” involves the reductive amination of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with both aniline and 4-methoxyaniline under established mild reaction conditions . Sodium triacetoxyborohydride and hydrogen in the presence of palladium on carbon are used as efficient reducing agents of the Schiff bases, in both direct and stepwise reductive amination processes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(phenylamino)butanoate” consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Chemical Reactions Analysis
“Methyl 2-(phenylamino)butanoate” can undergo various chemical reactions. For instance, it can participate in the autoignition of methyl butanoate under engine relevant conditions . It can also be involved in the reaction with a Grignard reagent .
Scientific Research Applications
Use in Chemical Synthesis
“Methyl 2-(phenylamino)butanoate” is used in chemical synthesis . It’s a compound with the CAS Number: 21671-21-6 and has a molecular weight of 193.25 . It’s available in physical form as a powder .
Use in Strawberry Breeding
“Methyl 2-(phenylamino)butanoate” is associated with the biosynthesis of methyl butanoate in cultivated strawberry (Fragaria x ananassa) . The study aimed to identify molecular markers closely linked to genes controlling strawberry aroma . A total of 49 polymorphic markers for eight key aroma compounds were detected using genotypic data of the extreme DNA bulks and phenotypic data obtained from gas chromatography-mass spectrometry (GC-MS) . A C/T SNP was detected within the feature, which could possibly be converted to a molecular tool for rapid screening of the strawberry accessions for their methyl butanoate production capacity .
Use in Insect Attraction
“Methyl 2-(phenylamino)butanoate” has been used in the study of insect attraction . The study focused on the attracting performance of the pheromone neryl (S)-2-methyl-2 butanoate and kairomones towards the female western flower thrips (Frankliniella occidentalis) in a Y-olfactometer .
Safety And Hazards
“Methyl 2-(phenylamino)butanoate” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Future Directions
properties
IUPAC Name |
methyl 2-anilinobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)12-9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLUKUXIOGDAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(phenylamino)butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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